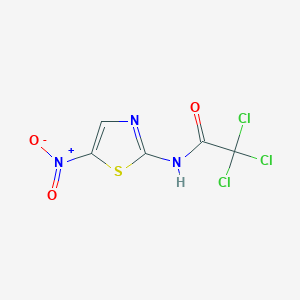
2-(4-Bromophenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Métodos De Preparación
The synthesis of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobenzyl alcohol.
Formation of Intermediate: 4-bromophenol is reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The hydrazide is then condensed with 4-((4-chlorobenzyl)oxy)benzaldehyde under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of new materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparación Con Compuestos Similares
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can be compared with similar compounds such as:
2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide: This compound has a methoxy group instead of a chlorobenzyl group, which may affect its reactivity and biological activity.
2-(4-Chlorophenoxy)-N’-(4-((4-bromobenzyl)oxy)benzylidene)acetohydrazide: This compound has the positions of bromine and chlorine swapped, which can lead to different chemical and biological properties.
The uniqueness of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
767334-08-7 |
|---|---|
Fórmula molecular |
C22H18BrClN2O3 |
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrClN2O3/c23-18-5-11-21(12-6-18)29-15-22(27)26-25-13-16-3-9-20(10-4-16)28-14-17-1-7-19(24)8-2-17/h1-13H,14-15H2,(H,26,27)/b25-13+ |
Clave InChI |
OZHIRGWGECZRRK-DHRITJCHSA-N |
SMILES isomérico |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br)Cl |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)

![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)



![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)

![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
